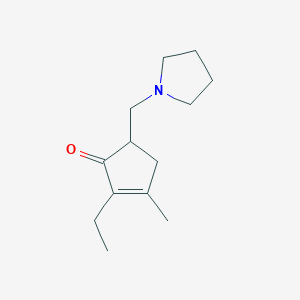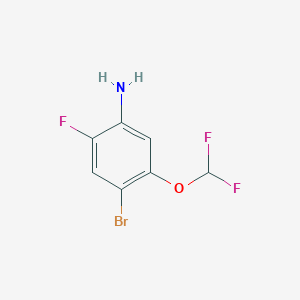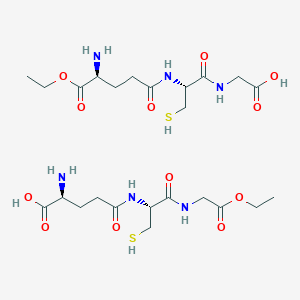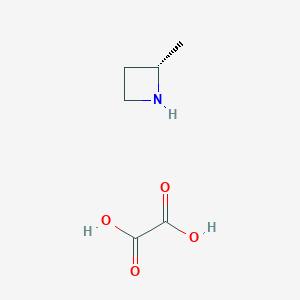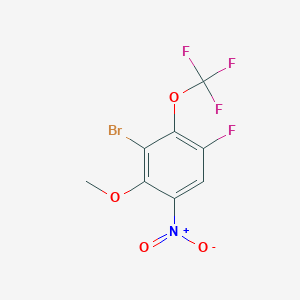
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H4BrF4NO4 and a molecular weight of 334.02 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to an anisole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and trifluoromethoxy groups, can influence the compound’s reactivity and interactions with other molecules . These interactions can lead to various chemical transformations and biological effects, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitroanisole: This compound has a similar structure but lacks the trifluoromethoxy group.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of an anisole group.
2-Nitro-4-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H4BrF4NO4 |
|---|---|
Molekulargewicht |
334.02 g/mol |
IUPAC-Name |
3-bromo-1-fluoro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF4NO4/c1-17-7-4(14(15)16)2-3(10)6(5(7)9)18-8(11,12)13/h2H,1H3 |
InChI-Schlüssel |
ZGPMJILOSAUKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)


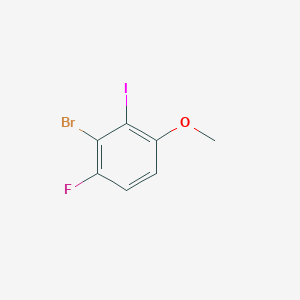


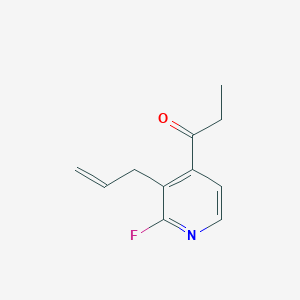
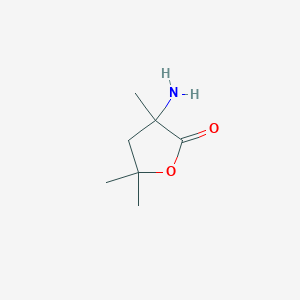
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
